Root Cause Analysis & Performance Maximization
Specifications & Pricing

Smolecule

PIK-75 in Overcoming Drug Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pik-75

Get Quote

CAS No.: 945619-31-8
Cat. No.: S784197

The following table summarizes key findings from recent studies on how PIK-75 can be used to address

treatment resistance.

Resistance

Proposed Mechanism

Experimental

Cancer Type . Citations
Overcome of Action Models

Mantle Cell Venetoclax (primary, Dual inhibition of PISK Cell lines (Mino,

Lymphoma acquired, and and CDKO9; reduces Rec-1), primary

(MCL) microenvironment- MCL-1 and BCL-xL patient samples
associated) expression, blocks AKT  (n=21), xenograft

phosphorylation. [1] models. [1]
Bladder Cancer Gemcitabine Identified as a potential Cell lines (T24),

(BCa)

T-cell Acute
Lymphoblastic
Leukemia (T-
ALL)

- (Targets oncogenic
machineries)

binder to the hub

resistance gene RAC3
via molecular docking;
shows cytotoxic effects
in resistant models. [2]

Inhibits enhancer
activity driven by the
TAL1 oncogene and
simultaneously blocks
PI3K-AKT pathway
activity. [3]

patient-derived
organoids, animal
models. [2]

Cell lines (Jurkat,
etc.), patient-
derived xenograft
(PDX) samples.

[3]
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Resistance Proposed Mechanism Experimental .
Cancer Type . Citations
Overcome of Action Models
Multidrug P-glycoprotein (Pgp)-  Directly inhibits Pgp Cell-based high-
Resistance mediated MDR efflux pump activity, throughput screen
(MDR) increasing intracellular (KB-V1, A2780-
accumulation of Pac-Res lines). [4]

substrates. [4]

Experimental Workflow for Evaluating PIK-75

The diagram below outlines a generalized experimental workflow, synthesized from the methodologies in the

search results, for evaluating PIK-75's efficacy in overcoming drug resistance. [1] [2] [4]
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Key steps and methodologies include:

¢ Establishing Resistant Models: Generate drug-resistant cell lines through long-term, stepwise
exposure to the target drug (e.g., venetoclax). [1] Co-culture with stromal cells and cytokines can
model tumor microenvironment-mediated resistance. [1]
¢ In Vitro Screening:
o High-Throughput Screening: Use libraries of hundreds of compounds to identify those that
selectively kill resistant cells. [1] [4]
o Potency Assessment: Perform cell viability assays (e.g., Cell-Titer-Glo, SRB) to calculate half-
maximal inhibitory concentration (IC50/GI50) values. [1] [3] [4]
¢ Mechanistic Investigation:
o Proteomic Analysis: Utilize Reverse Phase Protein Array (RPPA) or Western blotting to
identify changes in protein expression and phosphorylation in key survival pathways (e.g.,
MCL-1, BCL-xL, p-AKT). [1]
o Efflux Pump Assays: Conduct cell-based efflux assays to determine if the compound is a
substrate or inhibitor of pumps like P-glycoprotein. [4]
¢ In Vivo Validation: Confirm efficacy in animal models, such as xenografts or patient-derived
xenograft (PDX) models, monitoring tumor growth and dissemination. [1] [3]

Frequently Asked Questions

e What is the primary mechanism by which PIK-75 overcomes venetoclax resistance in MCL?
PIK-75, a dual PI3K and CDK9 inhibitor, overcomes resistance primarily by downregulating the pro-
survival protein MCL-1 and inhibiting AKT phosphorylation. This counteracts the upregulated MCL-1

and BCL-xL that are characteristic of venetoclax-resistant cells. [1]

e Can PIK-75 bypass multidrug resistance (MDR) mediated by P-glycoprotein (Pgp)? Yes.
Evidence suggests PIK-75 can inhibit the activity of the Pgp efflux pump. Molecular docking predicts
strong binding to Pgp, and biochemical assays confirm this inhibition, which helps it remain effective

in Pgp-overexpressing resistant cell lines. [4]

¢ Are there formulation challenges associated with PIK-75? Yes. PIK-75 has poor aqueous solubility,
which limits its administration in animal studies. Research has explored nanosuspension formulations

to enhance its delivery efficiency and cytotoxicity for targeted anti-cancer therapy. [5]

e In which cancer types has PIK-75 shown synergistic or additive effects? Beyond MCL, PIK-75

has shown potent activity in models of T-ALL by concurrently inhibiting the oncogenic transcription
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factor TAL1 and the PI3K-AKT pathway. [3] It has also been identified as a potential therapeutic in

gemcitabine-resistant bladder cancer. [2]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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